molecular formula C24H19ClN4O3 B12058445 3-(3-((2-Chlorobenzyl)oxy)PH)-N'-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazide

3-(3-((2-Chlorobenzyl)oxy)PH)-N'-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12058445
M. Wt: 446.9 g/mol
InChI Key: ZACAUBOPRRCRST-VULFUBBASA-N
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Description

3-(3-((2-Chlorobenzyl)oxy)PH)-N’-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((2-Chlorobenzyl)oxy)PH)-N’-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-((2-Chlorobenzyl)oxy)PH)-N’-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(3-((2-Chlorobenzyl)oxy)PH)-N’-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(3-((2-Chlorobenzyl)oxy)PH)-N’-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazide: Similar in structure but with different substituents.

    Pyrazole Derivatives: Compounds with the pyrazole ring but varying functional groups.

Uniqueness

The uniqueness of 3-(3-((2-Chlorobenzyl)oxy)PH)-N’-(2-HO-benzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific functional groups, which may confer unique biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

Molecular Formula

C24H19ClN4O3

Molecular Weight

446.9 g/mol

IUPAC Name

3-[3-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H19ClN4O3/c25-20-10-3-1-7-18(20)15-32-19-9-5-8-16(12-19)21-13-22(28-27-21)24(31)29-26-14-17-6-2-4-11-23(17)30/h1-14,30H,15H2,(H,27,28)(H,29,31)/b26-14+

InChI Key

ZACAUBOPRRCRST-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4O)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O)Cl

Origin of Product

United States

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